molecular formula C17H16N4O2S B2384028 Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1797063-02-5

Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No. B2384028
M. Wt: 340.4
InChI Key: VHJMDSMQDJVFTH-UHFFFAOYSA-N
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Description

“Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized from the reaction of aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one via a diazo-coupling process .

Scientific Research Applications

Antimicrobial and Anti-mycobacterial Activities

Research indicates that compounds within the Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone scaffold exhibit promising antimicrobial and anti-mycobacterial properties. For instance, a study demonstrated that certain derivatives of this scaffold showed significant activity against Mycobacterium tuberculosis, with some compounds displaying minimal cytotoxicity against human cell lines, indicating their potential as therapeutic agents for tuberculosis ((Pancholia et al., 2016)). This finding underscores the importance of structural diversity in enhancing the anti-mycobacterial potential of these compounds.

Synthesis and Structural Analysis

The synthesis of Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone derivatives involves various chemical reactions, including condensation and cyclization processes, to introduce different substituents that can potentially improve their biological activity. For example, the synthesis and antimicrobial activity evaluation of new pyridine derivatives highlight the role of structural modification in achieving variable antimicrobial efficacy against different bacterial and fungal strains ((Patel et al., 2011)).

Future Directions

Benzothiazole derivatives have shown promise in the field of medicinal chemistry, particularly as anti-tubercular agents . Future research may focus on further exploring the therapeutic potential of these compounds and developing more effective synthetic methods.

properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(16-19-13-4-1-2-5-14(13)24-16)21-10-7-12(8-11-21)23-15-6-3-9-18-20-15/h1-6,9,12H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJMDSMQDJVFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

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